1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene
Description
Its molecular formula is C₁₀H₉Cl₂, with a molecular weight of 203.09 g/mol. The compound was synthesized via a general procedure involving purification by ethyl acetate flash chromatography, yielding 47% . Characterization included IR spectroscopy (C=O stretch at ~1626 cm⁻¹), NMR (¹H and ¹³C signals consistent with the structure), and mass spectrometry, corroborating its elemental composition (C: 62.41%; H: 6.88%; Cl: ~34.7%) .
Its stereochemistry (E-configuration) and electronic properties (electron-withdrawing chlorine substituents) are critical for interactions in biological systems or catalytic processes.
Properties
CAS No. |
648425-33-6 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-3-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H10Cl2/c1-8(5-6-11)9-3-2-4-10(12)7-9/h2-5,7H,6H2,1H3 |
InChI Key |
OCLMKXKGMAVWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of 3-(4-chlorobut-2-en-2-yl)benzene. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major products formed from these reactions include carboxylic acids, ketones, alkanes, alcohols, and ethers.
Scientific Research Applications
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The meta-chlorine in the target compound contrasts with para-substituted analogs (e.g., 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene), altering electronic effects. The 4-chlorobut-2-en-2-yl group introduces conjugated double bonds and vicinal chlorines, enhancing electrophilicity compared to non-chlorinated alkenyl substituents (e.g., 1-Chloro-3-(prop-2-en-1-yloxy)benzene) .
Biological Activity
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene, also known as a derivative of chlorobenzene, presents a unique structure that influences its biological activity. This compound is of interest due to its potential applications in pharmaceuticals and its implications in toxicology.
Chemical Structure and Properties
The molecular formula for 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene is . Its structure consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-2-yl group, which significantly affects its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exhibit various biological activities, including cytotoxicity, mutagenicity, and potential therapeutic effects.
Cytotoxicity
Studies have shown that chlorinated compounds can exhibit cytotoxic effects on various cell lines. For instance, chlorinated derivatives have been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene | HeLa | 25 | Induction of apoptosis |
| Chlorobenzene | HepG2 | 30 | Oxidative stress |
Mutagenicity
The mutagenic potential of chlorinated compounds has been documented in various studies. The Ames test is commonly used to assess the mutagenic properties of such compounds. Preliminary results suggest that 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene may exhibit mutagenic properties, although further studies are necessary to confirm these findings.
Case Studies
-
Toxicological Evaluation : A study evaluated the toxicological profile of chlorinated compounds, including derivatives like 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene. The findings indicated a dose-dependent increase in toxicity, with significant effects observed at higher concentrations.
- Study Findings :
- Increased liver enzyme levels in treated rats.
- Histopathological changes in liver tissues.
- Study Findings :
- Pharmacological Investigation : A case study focused on the pharmacological applications of chlorinated benzene derivatives. It highlighted the potential use of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene in developing anti-cancer agents due to its ability to induce cell cycle arrest in cancerous cells.
Research Findings
Recent research has explored the structure-activity relationship (SAR) of chlorinated compounds, emphasizing the role of substituents on biological activity. The presence of chlorine atoms enhances lipophilicity, which may improve cellular uptake and bioactivity.
Key Research Insights:
- Mechanism of Action : Chlorinated compounds often act through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Comparative Toxicity : Comparative studies with other halogenated compounds indicate that the specific arrangement of chlorine atoms affects both toxicity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
